N-(4-bromo-2-fluorophenyl)-2-[(6-{[(4-methylphenyl)methyl]amino}pyridazin-3-yl)sulfanyl]acetamide
Description
This compound features a sulfanyl acetamide core linked to a 4-bromo-2-fluorophenyl group and a pyridazine ring substituted with a (4-methylbenzyl)amino moiety.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[6-[(4-methylphenyl)methylamino]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFN4OS/c1-13-2-4-14(5-3-13)11-23-18-8-9-20(26-25-18)28-12-19(27)24-17-7-6-15(21)10-16(17)22/h2-10H,11-12H2,1H3,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJORZQWFIUBMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-fluorophenyl)-2-[(6-{[(4-methylphenyl)methyl]amino}pyridazin-3-yl)sulfanyl]acetamide (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound 1 has the following molecular characteristics:
- Chemical Formula : C18H18BrFN2OS
- Molecular Weight : 396.31 g/mol
- CAS Number : 898763-62-7
The structure of compound 1 includes a bromo and fluoro substituent on the phenyl ring, which may influence its biological activity through electronic effects and steric hindrance.
Synthesis
The synthesis of compound 1 typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of pyridazine derivatives followed by sulfanyl group incorporation, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives similar to compound 1 exhibit promising antimicrobial properties. For instance, related compounds demonstrated significant antibacterial activity against various strains, outperforming standard antibiotics like cefadroxil at certain concentrations .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Concentration (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | 100 | 25 |
| Compound B | 100 | 30 |
| Cefadroxil | 100 | 20 |
Inhibition of Monoamine Oxidase (MAO)
Compound 1's analogs have been evaluated for their inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurodegenerative disorders. For example, a study found that certain pyridazinone derivatives exhibited selective inhibition of MAO-B with IC50 values in the low nanomolar range, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease .
Table 2: MAO Inhibition Potency
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index |
|---|---|---|---|
| T6 | 1.57 | 0.013 | 120.8 |
| T3 | 4.19 | 0.039 | 107.4 |
Cytotoxicity Studies
Cytotoxicity assessments conducted on healthy fibroblast cell lines (L929) revealed that while some derivatives caused significant cell death at higher concentrations, others like T6 showed minimal toxicity even at elevated doses . This suggests that modifications to the chemical structure can enhance selectivity for target cells while minimizing adverse effects.
Case Studies and Research Findings
- Neuroprotective Effects : A study involving compound analogs indicated their potential in neuroprotection by inhibiting oxidative stress pathways associated with neurodegenerative diseases.
- In Vivo Studies : Animal models treated with specific derivatives showed improved cognitive functions compared to control groups, supporting the hypothesis that these compounds may have beneficial effects on brain health.
- Molecular Docking Studies : Computational analyses confirmed that compound 1 and its analogs bind effectively to MAO-B active sites, providing insight into their mechanism of action .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Heterocyclic Variations
Pyridazine vs. Triazole/Pyrimidine Derivatives
- Pyridazine-based analog (F814-1170): Structure: N-(3-chloro-2-methylphenyl)-2-[(6-{[(4-methylphenyl)methyl]amino}pyridazin-3-yl)sulfanyl]acetamide . Comparison: Differs in the aryl substituent (3-chloro-2-methylphenyl vs. 4-bromo-2-fluorophenyl). Molecular weight: 412.94 vs. ~435 (estimated for the target).
- Triazolopyridazine analog (CAS 1775354-28-3): Structure: 2-(2-Chloro-6-fluorophenyl)-N-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]acetamide . Comparison: Incorporates a fused triazolopyridazine ring instead of a pyridazine-thioether. Molar mass: 409.84 vs. higher for the target due to bromine .
- Pyrimidine-based analog (ARARUI): Structure: N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide . Comparison: Pyrimidine with amino groups facilitates stronger hydrogen bonding. Dihedral angles between aromatic rings (42.25°–67.84°) influence conformational flexibility .
Key Structural Impacts
- Electron-withdrawing substituents : Bromo and fluoro groups in the target compound may enhance binding to electron-rich enzyme pockets compared to chloro/methyl analogs .
- Heterocycle choice : Pyridazine offers moderate π-stacking ability, while triazoles/pyrimidines provide additional hydrogen-bonding sites .
Physicochemical Properties
*Predicted based on bromine/fluorine contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
